5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-acetamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-11(23)20-13-4-5-22-15(8-13)14(10-19-22)18(24)21-12-2-3-16-17(9-12)26-7-6-25-16/h2-5,8-10H,6-7H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYFLPEWMBZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide is a complex organic compound with potential biological activities. This compound features a unique molecular structure that includes a pyrazolo[1,5-a]pyridine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₆N₄O₄
- Molecular Weight : 352.3 g/mol
- CAS Number : 2034339-72-3
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with pyrazole-containing reagents under controlled conditions. The synthetic pathway often includes:
- Formation of the pyrazolo[1,5-a]pyridine core.
- Introduction of the acetamido group.
- Final purification and characterization using techniques such as NMR and mass spectrometry.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives demonstrated selective cytotoxicity against various cancer cell lines (e.g., breast and lung cancer cells), suggesting that this compound may also possess similar properties through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes linked to various diseases:
- Acetylcholinesterase Inhibition : Similar compounds have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is crucial in Alzheimer's disease therapy .
- α-glucosidase Inhibition : Compounds with related structures have been screened for their inhibitory effects on α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : By binding to active sites of target enzymes such as AChE and α-glucosidase.
- Induction of Apoptosis : Through modulation of signaling pathways associated with cell survival and death.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Study : A derivative exhibited IC50 values comparable to established chemotherapeutic agents in vitro against breast cancer cell lines .
- Enzyme Inhibition Study : Another study demonstrated that sulfonamide derivatives containing benzodioxane moieties showed significant inhibition against AChE and α-glucosidase, indicating potential for further development into therapeutic agents for neurodegenerative diseases and diabetes .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with structural similarities to 5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide exhibit significant anticancer properties. The compound's ability to interact with specific biological targets such as enzymes and receptors implicated in cancer progression is of particular interest. Molecular docking studies have been employed to assess its binding affinity to these targets, suggesting a potential role as a therapeutic agent in cancer treatment .
1.2 Antimicrobial Properties
The compound may also possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains and fungi, indicating that this compound could be explored for its potential use as an antimicrobial agent. The structural diversity provided by the benzo[b][1,4]dioxin moiety may enhance its biological activity compared to simpler analogs .
Biological Assays and Case Studies
2.1 Synthesis and Characterization
The synthesis of this compound involves multiple steps that include the formation of the pyrazolo-pyridine framework and subsequent functionalization with the acetamido group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
2.2 Biological Evaluation
A comprehensive biological evaluation is crucial for understanding the therapeutic potential of this compound. Studies have shown that derivatives of similar compounds exhibit antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These findings underscore the need for further investigation into the specific mechanisms of action and efficacy of this compound.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide | Contains thiadiazole ring | Antimicrobial properties |
| 5-Acetamido-1,3,4-thiadiazole | Simple thiadiazole with acetamido | Anticancer activity |
| N-(1,3,4-Thiadiazol-2-yl)acetamide | Basic thiadiazole structure | Antimicrobial activity |
This table illustrates how compounds structurally related to this compound have been studied for their biological activities.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocycle Variations
- Triazolo[1,5-a]pyrimidine Derivatives (): Compound 5a (2-amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) shares a carboxamide substituent but differs in its triazolo-pyrimidine core. The triazolo-pyrimidine system is synthesized via a Biginelli-like multicomponent reaction involving benzaldehydes, triazole diamines, and acetoacetamides . This method emphasizes the role of catalysts (e.g., p-TsOH) and solvent optimization (e.g., ethanol), which may contrast with the synthetic requirements for pyrazolo[1,5-a]pyridines.
- Imidazo[1,2-a]pyridine Derivatives (–3): Compounds 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) and 2d (diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) feature fused imidazo-pyridine cores with ester, cyano, and nitro substituents. These compounds are synthesized via one-pot, two-step reactions, yielding moderate yields (51–55%) and distinct melting points (215–245°C) .
Substituent Effects
- Electron-Withdrawing Groups (EWGs): The target compound’s dihydrobenzodioxin and acetamido groups may enhance hydrogen-bonding capacity and metabolic stability.
- Carboxamide vs. Ester Functionalization:
The carboxamide in the target compound and 5a () may improve water solubility compared to the ester groups in 1l and 2d , which are prone to hydrolysis.
Data Tables
Table 1: Structural and Physicochemical Comparisons
Table 2: Functional Group Impact
Research Findings and Limitations
- Pharmacological Data: No activity data are provided for the target compound. However, the triazolo-pyrimidine 5a and imidazo-pyridine 1l/2d are likely tailored for specific targets (e.g., kinases or enzymes), highlighting the need for empirical studies on the pyrazolo-pyridine derivative.
Q & A
Q. What are the standard synthetic routes for 5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group modifications. For example:
- Step 1 : Condensation of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives with amines under coupling agents like EDCI/HOBt .
- Step 2 : Acetylation of the amine group using acetic anhydride or acetyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the final product.
Key factors : Solvent polarity (e.g., DMF enhances coupling efficiency), temperature control (prevents decomposition), and stoichiometric ratios (avoids side products). Yields range from 55–68% depending on step optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR :
- Pyrazolo[1,5-a]pyridine protons appear as doublets at δ 8.2–8.5 ppm (aromatic H), while the dihydrobenzo[d]dioxin moiety shows singlet peaks at δ 4.2–4.5 ppm (OCH₂) .
- Acetamido group: δ 2.1 ppm (s, 3H, CH₃) and δ 8.1 ppm (s, 1H, NH) .
- IR Spectroscopy :
- Strong absorption at ~1720 cm⁻¹ (C=O stretch of carboxamide) and ~1650 cm⁻¹ (amide I band) .
- Mass Spectrometry :
- Molecular ion peak matching the exact mass (e.g., m/z 489.55 for C₂₅H₂₃N₅O₄S derivatives) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity, and how should controls be designed?
- Methodological Answer :
- In vitro assays :
- Enzyme inhibition : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-Glo™ assays. Include positive controls (e.g., staurosporine) and vehicle controls (DMSO < 0.1%) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Normalize to untreated cells and use doxorubicin as a reference .
- Data validation : Triplicate runs with statistical analysis (p < 0.05, ANOVA) to ensure reproducibility .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity or optimizing synthesis pathways for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level). This predicts regioselectivity in pyrazole ring formation .
- Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. THF) for solubility and reaction rates .
- Case Study : A 2024 study integrated quantum mechanics/molecular mechanics (QM/MM) to reduce synthesis optimization time by 40% .
Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
- Methodological Answer :
- Contradiction Example : Discrepancies in ¹³C NMR shifts for carboxamide vs. ester derivatives.
- Resolution :
Repeat synthesis under inert atmosphere (N₂/Ar) to rule out oxidation .
Use heteronuclear correlation spectroscopy (HMBC) to confirm connectivity between carbonyl and NH groups .
Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
- Case Study : A 2017 report resolved unexpected byproducts in pyrazolo-pyridine synthesis by adjusting microwave-assisted reaction times from 30 to 20 minutes .
Q. How to design multi-step syntheses with orthogonal protecting groups for structural analogs?
- Methodological Answer :
- Protecting Groups :
- Amine : Use tert-butoxycarbonyl (Boc), removed via TFA in CH₂Cl₂ .
- Carboxylic Acid : Protect as methyl ester (cleaved with LiOH/THF/H₂O) .
- Case Study : A 2025 protocol achieved 72% yield for a triply protected analog by sequentially applying Boc, Fmoc, and trityl groups, with HPLC monitoring (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
